Cas no 2015368-26-8 ((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid is a specialized Fmoc-protected amino acid derivative featuring a 3-methoxy-1,2-thiazol-5-yl side chain. Its chiral (S)-configuration ensures stereochemical precision, making it valuable for peptide synthesis and medicinal chemistry applications. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The 3-methoxy-1,2-thiazole moiety introduces unique electronic and steric properties, facilitating the study of structure-activity relationships in bioactive compounds. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. Its high purity and well-defined structure support reproducible results in research and pharmaceutical development.
(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid structure
2015368-26-8 structure
Product Name:(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
CAS No:2015368-26-8
MF:C22H20N2O5S
MW:424.469604492188
CID:5969804
PubChem ID:165805339
Update Time:2025-05-21

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
    • EN300-1287754
    • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid
    • 2015368-26-8
    • Inchi: 1S/C22H20N2O5S/c1-28-20-11-19(30-24-20)18(10-21(25)26)23-22(27)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17-18H,10,12H2,1H3,(H,23,27)(H,25,26)/t18-/m0/s1
    • InChI Key: ABWUORLPJJEUSJ-SFHVURJKSA-N
    • SMILES: S1C(=CC(=N1)OC)[C@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 424.10929292g/mol
  • Monoisotopic Mass: 424.10929292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 126Ų

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Pricemore >>

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(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid Related Literature

Additional information on (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid

(3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic Acid: A Comprehensive Overview

The compound with CAS No. 2015368-26-8, known as (3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid, is a highly specialized organic molecule with significant potential in the fields of drug discovery and chemical synthesis. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a thiazole ring, and a chiral center at the third carbon atom of the propanoic acid backbone. The presence of these functional groups makes it a valuable substrate for various chemical transformations and biological studies.

Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules. The Fmoc group, a well-known protecting group in peptide chemistry, plays a crucial role in controlling reactivity during multi-step synthesis. Its ability to protect amino groups under mild conditions has made it indispensable in modern organic synthesis. The thiazole ring, on the other hand, is known for its aromatic stability and potential bioactivity. The methoxy substitution at position 3 of the thiazole further enhances its electronic properties, making it an attractive moiety for medicinal chemistry applications.

The chiral center in this compound adds another layer of complexity and functionality. Stereochemistry is often critical in determining the biological activity of molecules, and the (S)-configuration in this case may impart specific interactions with biological targets. Recent studies have highlighted the importance of stereocontrol in drug design, emphasizing the need for precise synthesis of enantiomerically pure compounds. This compound serves as an excellent example of how stereochemistry can be harnessed to achieve desired biological outcomes.

From a synthetic perspective, the construction of this molecule involves a series of carefully planned reactions. The Fmoc group is typically introduced via nucleophilic acyl substitution using fluorenylmethyloxycarbonyl chloride (FmocCl). The thiazole ring can be synthesized through various methods, including condensation reactions or cyclization processes. The integration of these groups into a single molecule requires meticulous planning to ensure high yields and purity.

Biologically, this compound has shown promise in preliminary assays targeting various enzymes and receptors. The Fmoc group contributes to solubility and stability, while the thiazole ring may act as a bioisostere or pharmacophore element. Recent research has focused on optimizing the substituents on the thiazole ring to enhance binding affinity and selectivity toward specific targets. These studies underscore the versatility of this compound as a lead structure for drug development.

In terms of applications, this compound could serve as a building block for larger molecules or as an intermediate in peptide synthesis. Its unique combination of functional groups makes it suitable for exploring diverse chemical space and discovering novel bioactive agents. Moreover, its chiral center provides an opportunity to study enantioselective catalysis and asymmetric synthesis.

Looking ahead, ongoing research aims to further elucidate the properties and potential uses of this compound. Advances in computational chemistry are being leveraged to predict its interactions with biological systems, while experimental studies continue to refine its synthetic routes and optimize its bioavailability. As our understanding of this molecule deepens, it is anticipated that new applications will emerge, solidifying its role in contemporary chemical research.

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